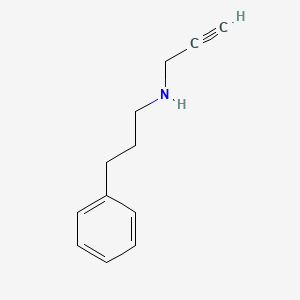

N-(3-Phenylpropyl)prop-2-yn-1-amine

Description

Structural Classification and Nomenclature within Secondary Amine Propargyl Systems

N-(3-Phenylpropyl)prop-2-yn-1-amine is classified as a secondary amine. Amines are categorized based on the number of carbon-containing groups (alkyl or aryl) directly bonded to the nitrogen atom. libretexts.orglibretexts.org A primary amine has one such group, a secondary amine has two, and a tertiary amine has three. libretexts.orglibretexts.org In this case, the nitrogen atom is bonded to two carbon-based substituents: a 3-phenylpropyl group and a prop-2-yn-1-yl (propargyl) group.

The molecule belongs to the broader class of propargylamines , which are organic compounds that feature an amino group attached to a propargyl group (a three-carbon unit containing a carbon-carbon triple bond). acs.orgwikipedia.org Propargylamines are recognized as versatile building blocks in organic synthesis. acs.orgnih.gov

The systematic IUPAC name for this compound is This compound . This name is derived by identifying the longest carbon chain attached to the nitrogen as the parent, which is the three-carbon propylamine (B44156) chain from the phenylpropyl group, and naming the other substituent (the propargyl group) with the prefix 'N-' to indicate its attachment to the nitrogen atom.

Table 1: Structural Classification

| Feature | Classification | Description |

|---|---|---|

| Amine Type | Secondary Amine | The nitrogen atom is bonded to two carbon substituents. libretexts.orgvedantu.com |

| Key Functional Group | Propargylamine (B41283) | Contains a propargyl group (HC≡CCH₂-) attached to a nitrogen atom. researchgate.net |

| Substituents | 3-Phenylpropyl, Propargyl | The two groups attached to the secondary amine nitrogen. |

Rationale for Academic Investigation of this compound and Analogues

The academic and industrial interest in this compound and its analogues stems from the proven utility of its core structures in various chemical contexts. Propargylamine-containing compounds like Pargyline, Rasagiline (B1678815), and Selegiline (B1681611) have been successfully used in medicine, which fuels the investigation into novel derivatives. researchgate.net

Research into specific analogues like this compound is driven by several key objectives:

Synthesis of Novel Heterocycles: The reactive triple bond of the propargyl group makes it an excellent precursor for creating a wide array of nitrogen-containing heterocyclic compounds, such as pyrroles, pyridines, and oxazoles. nih.govresearchgate.net

Exploration of New Chemical Space: By combining different moieties (phenylpropyl and propargyl) on a secondary amine linker, chemists can explore new molecular architectures. This allows for the fine-tuning of physicochemical properties like basicity, lipophilicity, and molecular geometry. nih.gov

Development of Synthetic Methodologies: The synthesis of propargylamines, often through multicomponent reactions like the A³ coupling (aldehyde, alkyne, amine), is an active area of research. acs.orgrsc.org Studying the synthesis of specific compounds like this compound helps to refine and expand these powerful synthetic tools. organic-chemistry.org

Key Structural Features Driving Research Interest

The research value of this compound is best understood by examining the contributions of its three primary structural components.

Phenylpropyl Moiety The 3-phenylpropyl group is an aralkyl substituent consisting of a benzene (B151609) ring attached to a propyl chain. drugbank.com Its presence in the molecule imparts several important characteristics:

Modulation of Physicochemical Properties: The phenylpropyl group significantly influences the molecule's lipophilicity (fat-solubility), which is a critical parameter in medicinal chemistry for controlling how a molecule interacts with biological systems.

Structural Scaffold: The phenyl ring provides a rigid, planar segment, while the propyl chain offers conformational flexibility. This combination is a common feature in drug design, where precise spatial arrangements of functional groups are necessary for biological activity. blumberginstitute.org The related compound 3-phenylpropylamine (B116678) is a known phenylalkylamine. nih.gov

Propargyl Moiety The propargyl group (prop-2-yn-1-yl) is arguably the most reactive and versatile part of the molecule. wikipedia.org Its terminal alkyne (carbon-carbon triple bond) is the center of its chemical utility.

High Reactivity: The triple bond can participate in a wide range of chemical transformations, including cycloaddition reactions, coupling reactions (like the Sonogashira coupling), and nucleophilic additions. wikipedia.org

Synthetic Intermediate: It serves as a handle for molecular elaboration. For instance, propargylamines are key intermediates for synthesizing complex natural products and heterocyclic systems. researchgate.net This multifunctionality is a cornerstone of its importance in drug discovery and organic synthesis. researchgate.net

Secondary Amine Functionality The secondary amine core acts as a crucial linker and functional hub within the molecule.

Medicinal Chemistry Relevance: Secondary amines are one of the most common functional groups found in approved drugs and natural products. nih.gov They serve as versatile building blocks for creating other medicinally relevant structures. nih.gov

Physicochemical Influence: The amine group is typically basic and can be protonated to form a cationic center, which can be vital for binding to biological targets like enzymes and receptors. auburn.edu Its ability to act as a hydrogen bond acceptor also influences solubility and binding interactions.

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine a nucleophile, allowing it to participate in a variety of bond-forming reactions. auburn.edu

Table 2: Properties of Core Structural Units

| Compound | Formula | Molecular Weight ( g/mol ) | Key Features |

|---|---|---|---|

| 3-Phenylpropylamine | C₉H₁₃N | 135.21 | Primary amine with a phenylpropyl group. nih.gov |

Structure

3D Structure

Properties

CAS No. |

56862-31-8 |

|---|---|

Molecular Formula |

C12H15N |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3-phenyl-N-prop-2-ynylpropan-1-amine |

InChI |

InChI=1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h1,3-5,7-8,13H,6,9-11H2 |

InChI Key |

NLBZJJBFSOXACI-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of N 3 Phenylpropyl Prop 2 Yn 1 Amine

Reactivity of the Terminal Alkyne Group

The terminal alkyne in N-(3-Phenylpropyl)prop-2-yn-1-amine is a hub of reactivity, susceptible to a variety of addition and cyclization reactions. The electron-rich triple bond can be activated by various catalysts, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

"Click Chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) Potential

The terminal alkyne functionality of this compound makes it an ideal candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netnih.gov This reaction facilitates the covalent linkage of the alkyne with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. The process is known for its high efficiency, reliability, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. researchgate.netnih.gov

The general mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide (B81097). The presence of a chelating ligand can stabilize the Cu(I) oxidation state and accelerate the reaction. nih.gov Given that both the azide and alkyne groups are generally unreactive with many biological macromolecules, this ligation strategy is widely employed in bioconjugation to connect molecules of interest. nih.gov While specific examples detailing the use of this compound in CuAAC are not extensively documented in the literature, its structural features strongly suggest its suitability for such transformations.

Transition Metal-Catalyzed Cycloaddition and Annulation Reactions (e.g., Gold, Palladium, Cobalt Catalysis)

The terminal alkyne of this compound is a versatile handle for various transition metal-catalyzed reactions, leading to the construction of complex cyclic and heterocyclic scaffolds.

Gold Catalysis: Gold catalysts, particularly Au(I) and Au(III) complexes, are potent Lewis acids with a high affinity for activating alkyne and allene (B1206475) π-systems. nih.govarkat-usa.org Gold-catalyzed transformations of propargylamine (B41283) derivatives can lead to a variety of cyclization products. rsc.org For instance, gold(I)-catalyzed cyclization of propargylic amides has been shown to proceed via an intramolecular nucleophilic attack on the gold-activated alkyne, favoring a 5-exo cyclization pathway to form oxazoles. rsc.org In related systems, such as N-propargyl β-enaminones, gold catalysis can initiate 7-exo-dig cyclizations to yield benzoxazepine derivatives. arkat-usa.org The specific reaction pathway is often influenced by the substrate structure and the catalytic system employed. nih.gov

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling and cyclization reactions. In the context of propargylamines, palladium-catalyzed reactions can facilitate the formation of various heterocyclic structures. For example, palladium-catalyzed cyclization of N-aryl propargylamines can produce quinolines through an intramolecular nucleophilic attack of the N-substituted aromatic ring onto the palladium-activated alkyne. researchgate.net Additionally, palladium catalysts can be employed in multicomponent reactions, such as the coupling of N-tosyl hydrazones, isonitriles, and amines to generate amidines, where a ketenimine intermediate formed from the propargylamine precursor undergoes nucleophilic attack. chemrxiv.org

Cobalt Catalysis: Cobalt catalysts have emerged as effective tools for C-H activation and annulation reactions. Inexpensive cobalt catalysts can mediate the [4+2] annulation of aryl amides with unactivated olefins. nih.gov More specifically, cobalt-catalyzed annulation of benzimidates with ynamides (N-alkynyl amides) has been developed to synthesize 3-aminoisoquinolines. rsc.org These reactions often proceed through a C-H activation mechanism, followed by insertion of the alkyne and reductive elimination to form the final product. A chiral cyclopentadienyl (B1206354) cobalt(III) catalyst has also been reported for the enantioselective [4+1] annulation of N-chlorobenzamides with cyclopropenes, demonstrating the unique reactivity of cobalt in promoting C-C bond cleavage and forming chiral isoindolinones. altervista.org

Electrochemical Transformations and Radical-Initiated Processes (e.g., ipso-cyclization)

The alkyne moiety in this compound and its derivatives can participate in radical-initiated cyclization reactions. A notable example is the ZnBr₂/Oxone-mediated ipso-cyclization of N-tosyl-N-(3-phenylprop-2-yn-1-yl)aniline, a close analog of the title compound. arkat-usa.org This reaction provides a selective route to 1-azaspiro[4.5]deca-3,6,9-trien-8-ones. arkat-usa.org

The proposed mechanism involves the in situ generation of a bromo radical from the oxidation of a bromide source by Oxone. This radical then adds to the alkyne, initiating a radical ipso-cyclization onto the aromatic ring to form a spirocyclic intermediate. Subsequent rearrangement leads to the final product. This transformation is regioselective and proceeds under mild conditions. The reaction has been optimized for various substituted N-aryl and N-tosyl propargylamines, demonstrating its synthetic utility.

| Reactant | Catalyst/Reagent | Product | Yield (%) | Reference |

| 2-iodo-N-tosyl-N-(3-arylprop-2-yn-1-yl)aniline | ZnBr₂ / Oxone | 1-azaspiro[4.5]deca-3,6,9-trien-8-one derivative | 70 | |

| N-tosyl-N-(prop-2-yn-1-yl)aniline with 5-methyl substituent | ZnBr₂ / Oxone | 1-azaspiro[4.5]deca-3,6,9-trien-8-one derivative | 65 | |

| N-tosyl-N-(prop-2-yn-1-yl)aniline with 5-chloro substituent | ZnBr₂ / Oxone | 1-azaspiro[4.5]deca-3,6,9-trien-8-one derivative | 62 |

Transformations Involving the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic center and can participate in a variety of condensation, substitution, and cyclization reactions.

Amine Reactivity in Condensation and Substitution Reactions

The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a range of electrophiles.

Condensation Reactions: Secondary amines readily undergo condensation reactions with aldehydes and ketones to form enamines or iminium ions as intermediates. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds. For instance, the condensation of a secondary amine with an aldehyde can lead to an iminium ion, which can then be trapped by a nucleophile.

Substitution Reactions: As a nucleophile, the secondary amine can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. These reactions lead to the formation of tertiary amines. However, such alkylations can sometimes be difficult to control and may result in over-alkylation to form quaternary ammonium (B1175870) salts. Palladium-catalyzed N-alkylation reactions have been developed as a more controlled method for the synthesis of N-alkylated amines.

Cyclization Pathways Facilitated by the Amine Nitrogen

The nitrogen atom of the secondary amine can act as an intramolecular nucleophile, facilitating a variety of cyclization reactions. This is a common strategy for the synthesis of nitrogen-containing heterocyclic compounds.

In the context of propargylamines, the amine can attack the alkyne moiety, which is often activated by a metal catalyst or an electrophile. For example, secondary propargylamines can react with heteroallenes, and the resulting adduct can undergo transition metal-catalyzed or electrophile-mediated cyclization to form a diverse library of heterocycles. In some cases, the amine can participate in cascade reactions. For example, a visible-light-induced radical cascade acylation/cyclization/aromatization of N-propargyl aromatic amines with acyl oxime esters has been developed for the synthesis of 3-acylated quinolines. Iodoarene-catalyzed cyclization of N-propargylamides is another method to produce oxazolines, where the amide nitrogen attacks an iodine(III)-activated alkyne. rsc.org

| Reactant Type | Reaction Type | Product Type | Catalyst/Reagent | Reference |

| N-propargyl aromatic amine | Radical cascade cyclization | 3-Acylated quinoline | Eosin Y (photocatalyst) | |

| N-propargylamide | Iodoarene-catalyzed cyclization | 2-Oxazoline | Iodoarene / m-CPBA | rsc.org |

| Secondary propargylamine | Reaction with heteroallenes followed by cyclization | Various N-heterocycles | Transition metals or electrophiles | |

| N-aryl propargylamine | Palladium-catalyzed cyclization | Quinoline | Pd(OAc)₂ | researchgate.net |

Reactivity of the Phenylpropyl Substructure

The phenylpropyl substructure consists of a benzene (B151609) ring attached to a three-carbon alkyl chain. Its reactivity is primarily centered on the functionalization of the aromatic ring and modifications of the alkyl chain.

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. pressbooks.pubstudymind.co.uk The substituent already present on the ring, in this case, the 3-(prop-2-yn-1-ylamino)propyl group, governs the rate of reaction and the regiochemical outcome (i.e., the position of the incoming electrophile).

Substituents influence the reaction by a combination of inductive and resonance effects. libretexts.orgmsu.edu

Inductive Effect: This is the transmission of charge through sigma bonds. The alkyl portion of the substituent (-CH2CH2CH2-) is electron-donating by induction, which tends to activate the ring.

Resonance Effect: This involves the delocalization of pi electrons. Direct resonance interaction between the nitrogen's lone pair and the benzene ring is not possible due to the intervening propyl chain.

The -(CH2)3NHCH2C≡CH group attached to the benzene ring is primarily an alkyl group. Alkyl groups are known to be activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. libretexts.orglibretexts.org They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the point of attachment. This is because the electron-donating nature of the alkyl group stabilizes the carbocation intermediates (arenium ions or sigma complexes) formed during ortho and para attack more than the intermediate for meta attack. libretexts.orgorganicchemistrytutor.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The expected major products for the reaction of this compound are the ortho and para isomers, with the para isomer often being favored due to reduced steric hindrance. libretexts.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Typical Electrophile | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)-3-propanamine and 1-(2-Nitrophenyl)-N-(prop-2-yn-1-yl)-3-propanamine |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 1-(4-Bromophenyl)-N-(prop-2-yn-1-yl)-3-propanamine and 1-(2-Bromophenyl)-N-(prop-2-yn-1-yl)-3-propanamine |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(3-(Prop-2-yn-1-ylamino)propyl)benzenesulfonic acid and 2-(3-(Prop-2-yn-1-ylamino)propyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 1-(4-Acylphenyl)-N-(prop-2-yn-1-yl)-3-propanamine and 1-(2-Acylphenyl)-N-(prop-2-yn-1-yl)-3-propanamine |

Note: The amine group can react with the Lewis acid catalysts used in Friedel-Crafts reactions, potentially deactivating the ring or leading to undesired side reactions. This often requires protection of the amine group before carrying out the reaction.

The three-carbon chain of the phenylpropyl group also presents sites for chemical modification, particularly at the benzylic position—the carbon atom directly attached to the benzene ring. The C-H bonds at this position are weaker than other sp³-hybridized C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. lumenlearning.comopenstax.org

Side-Chain Oxidation: A prominent reaction of alkylbenzenes is the oxidation of the side chain. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize an alkyl chain to a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgunizin.org In the case of this compound, the benzylic carbon has two hydrogens. However, this harsh oxidation would likely also affect the amine and alkyne functionalities. A complete oxidation of the propyl chain would cleave the C-C bonds and yield benzoic acid. lumenlearning.comyoutube.com Milder, more controlled oxidation conditions could potentially lead to the formation of a ketone at the benzylic position.

Benzylic Bromination: A more selective modification is benzylic halogenation. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) allows for the specific substitution of a benzylic hydrogen with a bromine atom. lumenlearning.comopenstax.org This reaction proceeds via a free-radical chain mechanism. The resulting benzylic bromide is a versatile intermediate for further synthetic transformations, such as nucleophilic substitution or elimination reactions.

Table 2: Potential Modifications of the Alkyl Chain

| Reaction Type | Reagents | Position of Modification | Potential Product |

| Side-Chain Oxidation (Forced) | KMnO₄, H⁺, heat | Entire propyl chain | Benzoic acid (other parts of the molecule would likely be oxidized as well) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), initiator | Benzylic Carbon (C1 of the propyl chain) | N-(3-(1-Bromophenyl)propyl)prop-2-yn-1-amine |

Advanced Analytical Techniques for Characterization of N 3 Phenylpropyl Prop 2 Yn 1 Amine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(3-Phenylpropyl)prop-2-yn-1-amine by probing the interactions of the molecule with electromagnetic radiation. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) for this compound are influenced by the electronic effects of the phenyl ring, the alkyne group, and the amine. Protons closer to electronegative atoms or unsaturated groups will appear at a higher chemical shift (downfield). The splitting of signals (multiplicity) arises from spin-spin coupling between neighboring protons and provides valuable connectivity information.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl (C₆H₅) | 7.15 - 7.35 | Multiplet (m) |

| Propargylic (C≡C-H) | ~2.2 | Triplet (t) |

| Methylene adjacent to amine (-CH₂-NH-) | ~3.4 | Doublet (d) |

| Methylene adjacent to phenyl (-CH₂-Ph) | ~2.7 | Triplet (t) |

| Methylene (-CH₂-CH₂-CH₂-) | ~1.9 | Quintet (quin) |

| Amine (-NH-) | 1.0 - 3.0 | Broad Singlet (br s) |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons in the aromatic ring and the alkyne group will have characteristic downfield shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Phenyl (C₆H₅) - ipso | ~141 |

| Phenyl (C₆H₅) - ortho, meta, para | 126 - 129 |

| Alkyne (-C≡C-) | 80 - 90 |

| Methylene adjacent to amine (-CH₂-NH-) | ~40 |

| Methylene adjacent to phenyl (-CH₂-Ph) | ~33 |

| Methylene (-CH₂-CH₂-CH₂-) | ~31 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C≡C, and C=C bonds.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (alkyne) | ~3300 | Sharp, Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C≡C stretch (alkyne) | 2100 - 2260 | Weak to Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅N |

| Calculated Exact Mass | 173.1204 |

| Expected [M+H]⁺ | 174.1283 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity. The choice of technique depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is a suitable method, where a non-polar stationary phase is used with a polar mobile phase. Chiral HPLC, employing a chiral stationary phase, can be used to separate enantiomers if the compound is chiral and has been synthesized as a racemate sigmaaldrich.comresearchgate.net.

Purity Assessment: A typical HPLC analysis for purity would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by the relative area of the main peak.

Isolation: Preparative HPLC can be used to isolate the pure compound from a reaction mixture.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis. Often, derivatization is employed for amines to improve their chromatographic behavior and detection limits mdpi.comvt.edu.

Purity Assessment: A capillary column with a non-polar or medium-polarity stationary phase is typically used. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, making it suitable for purity determination.

GC-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer allows for the identification of impurities by their mass spectra nih.gov.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis | Purity Assessment, Isolation |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol | UV-Vis | Enantiomeric Separation |

| GC | DB-5 or equivalent (non-polar) | Helium | FID, MS | Purity Assessment, Impurity Identification |

X-ray Diffraction for Solid-State Structural Analysis (Applicability to Related N-Substituted Propargylamines)

The successful application of XRD requires the growth of a high-quality single crystal. If this compound or a suitable salt form can be crystallized, XRD analysis would provide precise bond lengths, bond angles, and conformational information. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. The crystal structures of other N-substituted propargylamine (B41283) derivatives have been determined, demonstrating the feasibility of this technique for this class of compounds researchgate.net. For instance, studies on related molecules have utilized X-ray crystallography to confirm molecular geometry and study intermolecular hydrogen bonding networks.

Computational and Theoretical Investigations of N 3 Phenylpropyl Prop 2 Yn 1 Amine

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These methods are fundamental to predicting molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Pathway Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, stability, and reactivity of molecules like N-(3-Phenylpropyl)prop-2-yn-1-amine. DFT calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and thus predict sites of electrophilic and nucleophilic attack. Furthermore, by mapping the potential energy surface, DFT can be used to predict the most stable conformations of the molecule and to model reaction pathways, providing insights into the mechanisms of reactions in which it may participate.

Ab Initio Calculations for High-Accuracy Thermochemical Data

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a high level of accuracy for determining the thermochemical properties of molecules. For this compound, these calculations can provide precise data on its heat of formation, Gibbs free energy, and entropy. Such data are essential for understanding the thermodynamics of reactions involving this compound and for predicting its stability under various conditions. While computationally more demanding than DFT, ab initio methods are the gold standard for obtaining highly reliable thermochemical information.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the dynamic nature of molecules, offering insights that complement the static picture provided by quantum chemical calculations.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propyl chain and the phenyl group in this compound allows for a variety of spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these arrangements by mapping the molecule's potential energy surface. This process involves systematically changing the dihedral angles of the rotatable bonds and calculating the corresponding energy. The resulting map reveals the low-energy conformations that the molecule is most likely to adopt, which in turn influences its physical properties and biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of this compound. nih.gov By solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules, MD simulations can track the trajectory of each atom over time. nih.gov This provides a detailed picture of the molecule's dynamic behavior, including its vibrational modes and conformational changes. nih.gov A key application of MD is the investigation of solvent effects, which can significantly influence a molecule's conformation and reactivity. researchgate.netchemrxiv.org Simulations can reveal how interactions with solvent molecules, such as water or organic solvents, affect the stability of different conformers and the energy barriers for conformational transitions. researchgate.netchemrxiv.org

In Silico Property Predictions Relevant to Chemical Design

In silico methods are widely used to predict a range of physicochemical properties that are crucial for chemical design and drug development. nih.govmdpi.com These predictions help in assessing the potential of a compound to be a successful drug candidate by evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com

| In Silico Predicted Property | Description | Relevance to Chemical Design |

| Lipophilicity (logP) | A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. | Influences absorption, distribution, and metabolism. A balanced logP is often sought for optimal pharmacokinetic properties. nih.gov |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | Correlates with hydrogen bonding potential and permeability across biological membranes. nih.gov |

Structure Activity Relationship Sar Studies of N 3 Phenylpropyl Prop 2 Yn 1 Amine Analogues in Biological Systems

Impact of N-Substitution Modifications (e.g., Methylation, Variations in Alkyl Chain Length) on Biological Activity Profiles

Modifications to the nitrogen atom of the propargylamine (B41283) moiety have a profound impact on the biological activity of these compounds, particularly their ability to inhibit monoamine oxidase (MAO). The size, length, and nature of the N-substituent are critical determinants of both potency and selectivity.

Systematic studies on a series of N-alkyl-N-propargylamines have elucidated key structural requirements for MAO inhibition. For instance, in a series of alkyl N-methyl-propargylamine derivatives, the N-methyl group was found to be crucial for activity. Replacement of this methyl group with a hydrogen atom, a larger ethyl group, or even a second propargyl group resulted in the complete loss of MAO inhibitory activity nih.gov. This highlights a specific spatial and electronic requirement at the nitrogen center for effective interaction with the enzyme.

The length and structure of the second alkyl group (in N-alkyl-N-methylpropargylamines) also modulate inhibitory potency. The effectiveness of the inhibitors is directly related to the carbon chain length of this alkyl group nih.gov. For example, in a series of N-methyl-N-(n-alkyl)propargylamines, the potency varies with the number of carbons in the n-alkyl chain. Furthermore, branching on this alkyl chain has a significant effect. A single methyl substitution on the alpha-carbon of the alkyl group leads to more potent MAO inhibition compared to analogues with no substitution or two methyl groups at the same position nih.gov. However, excessive branching can be detrimental; for example, N-methyl-N-(3-pentyl)propargylamine was found to be less selective for MAO-B nih.gov.

In a different chemical series, N-methylpropargylamino-quinazoline derivatives, it was observed that bulkier, non-polar moieties like n-butyl or cyclohexyl groups attached to the amino group favored MAO-B inhibition mdpi.com. This suggests that the active site of MAO-B can accommodate and favorably interact with larger hydrophobic substituents on the inhibitor's nitrogen atom.

The following table summarizes the impact of various N-substitutions on MAO inhibitory activity based on findings from related propargylamine derivatives.

Table 1: Effect of N-Substitution on MAO Inhibitory Activity

| Parent Structure | Modification | Observed Effect on MAO Inhibition | Reference |

|---|---|---|---|

| N-Alkyl-N-methylpropargylamine | Replacement of N-methyl with H, ethyl, or propargyl | Abolished activity | nih.gov |

| N-Alkyl-N-methylpropargylamine | Variation in alkyl chain length | Potency is related to chain length | nih.gov |

| N-Alkyl-N-methylpropargylamine | Substitution on the terminal carbon of the alkyl chain (e.g., OH, COOH) | Drastically reduced activity | nih.gov |

| 4-Aminoquinazoline | Substitution with bulky, non-polar groups (n-butyl, cyclohexyl) at the amino position | Increased MAO-B inhibition | mdpi.com |

These findings collectively demonstrate that the N-substituent is not merely a placeholder but an active participant in the molecular recognition process at the enzyme's active site. Optimal activity is achieved with a fine balance of size, lipophilicity, and steric profile of the substituents on the nitrogen atom.

Role of the Propargyl Moiety as a Bioisosteric or Warhead Functionality

The propargyl group (a prop-2-yn-1-yl moiety) is a hallmark of many potent, irreversible MAO inhibitors, including clinically significant drugs like selegiline (B1681611) and rasagiline (B1678815) chemrxiv.org. In the context of N-(3-Phenylpropyl)prop-2-yn-1-amine and its analogues, this group is not a simple bioisostere but functions as a crucial "warhead." Its primary role is to form a covalent, irreversible bond with the enzyme, leading to its inactivation.

The mechanism of inhibition involves the enzyme's own catalytic action. MAO contains a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the oxidative deamination of monoamines. The propargylamine inhibitor acts as a substrate for MAO, which oxidizes the amine and activates the propargyl moiety. This process is believed to form a highly reactive allene (B1206475) or a related intermediate within the enzyme's active site researchgate.net. This reactive species is then attacked by a nucleophilic residue on the FAD cofactor, specifically the N(5) atom of the isoalloxazine ring researchgate.netnih.gov. This results in the formation of a stable, covalent adduct between the inhibitor and the FAD cofactor, rendering the enzyme permanently inactive chemrxiv.org.

The absolute requirement of the propargyl group for this type of irreversible inhibition is well-established. Modifications to this group, such as converting it to an allyl (C=C-C) or a 3-butynyl (C≡C-C-C) group, have been shown to eliminate the inhibitory activity nih.gov. This underscores the specific chemical properties of the terminal alkyne in the propargyl group that are necessary for its transformation into the reactive warhead.

Therefore, the propargyl moiety in these compounds is a classic example of a mechanism-based inactivator or "suicide substrate." The enzyme is "tricked" into processing the inhibitor as if it were a normal substrate, which in turn leads to the enzyme's own irreversible deactivation. This covalent bonding provides a prolonged duration of action that is highly desirable for therapeutic applications.

Stereochemical Influences on Molecular Recognition and Functional Response

Stereochemistry plays a pivotal role in the biological activity of this compound analogues, particularly those with a chiral center, such as the well-studied inhibitor rasagiline ((R)-(+)-N-propargyl-1-aminoindan). The three-dimensional arrangement of atoms dictates how the molecule fits into the asymmetric binding pocket of the target enzyme, influencing both binding affinity and inhibitory potency.

Research on rasagiline and its derivatives has definitively shown that the biological activity is highly stereoselective. The (R)-(+)-enantiomer of N-propargyl-1-aminoindan is a highly potent and selective inhibitor of MAO-B, whereas the (S)-(-)-enantiomer is significantly less active frontiersin.org. This dramatic difference in activity between enantiomers indicates a strict stereochemical requirement for optimal interaction with the MAO-B active site. The specific orientation of the phenyl and propargyl groups relative to the aminoindan core in the (R)-isomer allows it to adopt a conformation that is complementary to the enzyme's binding pocket, facilitating the inhibition process.

In a different but related series of inhibitors, specifically 1-propargyl-4-styrylpiperidine analogues, stereochemistry in the form of geometric isomerism (cis vs. trans) was shown to discriminate between MAO-A and MAO-B isoforms. The trans isomer displayed preferential inhibition of MAO-B, while the cis isomer was more selective for MAO-A, further illustrating that subtle changes in molecular geometry can lead to significant shifts in biological function and selectivity nih.gov.

Table 2: Stereochemical Influence on MAO-B Inhibition for N-Propargyl-1-aminoindan

| Compound | Stereochemistry | MAO-B Inhibitory Activity | Reference |

|---|---|---|---|

| N-Propargyl-1-aminoindan | (R)-(+)-enantiomer (Rasagiline) | Potent and selective inhibitor | frontiersin.org |

| N-Propargyl-1-aminoindan | (S)-(-)-enantiomer (TV1022) | Not active as an MAO-B inhibitor | frontiersin.org |

These findings underscore that molecular recognition by biological targets is a precise, three-dimensional process. The specific stereochemical configuration of an inhibitor is a critical factor that governs its fit within the active site, its inhibitory potency, and its selectivity profile.

Correlation of Computational Descriptors with Biological Activity in this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies and other computational methods like molecular docking have become indispensable tools for understanding the interaction between inhibitors and their biological targets. For this compound derivatives and related MAO inhibitors, these approaches correlate calculated molecular properties (descriptors) with observed biological activity, providing insights into the key features required for potent inhibition.

Molecular docking studies have been instrumental in visualizing how these inhibitors bind to the active site of MAO-A and MAO-B. These models show that for inhibitors like rasagiline, the phenyl ring portion of the molecule typically orients within a hydrophobic "aromatic cage" formed by tyrosine residues in the active site of MAO-B nih.gov. The propargyl "warhead" is positioned in close proximity to the FAD cofactor, ready for covalent modification nih.gov. The selectivity of inhibitors for MAO-B over MAO-A is often attributed to differences in the size and shape of their active sites; the MAO-B active site is defined by a two-part cavity (an entrance cavity and a substrate cavity) which can accommodate specific inhibitor shapes more favorably than the single-cavity active site of MAO-A.

QSAR models build mathematical relationships between a set of molecular descriptors and biological activity mdpi.com. These descriptors can be categorized into several types:

Topological (2D) Descriptors: Based on the 2D representation of the molecule, encoding information about atom connectivity, branching, and shape.

3D Descriptors: Calculated from the 3D conformation of the molecule, including molecular volume, surface area, and shape indices nih.gov.

Electronic Descriptors: Quantify aspects of the electronic structure, such as charge distributions and dipole moments.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

Studies on various MAO inhibitors have identified several key descriptors that correlate with activity. Pharmacophore models for MAO-B inhibitors, including rasagiline analogues, consistently identify an aromatic core and hydrophobic features as essential components for binding researchgate.netnih.gov. Furthermore, the ability to form specific hydrogen bonds can also be a critical determinant of potency. For instance, in a series of maleimide-based MAO-B inhibitors, the enhanced potency compared to pyrrole (B145914) analogues was attributed to the maleimide's ability to act as a hydrogen bond acceptor, stabilizing the enzyme-inhibitor complex nih.gov.

Table 3: Key Computational Descriptors and Their Role in MAO Inhibition

| Descriptor Type | Specific Descriptor/Feature | Role in Biological Activity | Reference |

|---|---|---|---|

| Structural/3D | Aromatic Core | Interaction with hydrophobic tyrosine cage in MAO-B active site. | nih.gov |

| Structural/3D | Propargyl Moiety Position | Proximity to FAD cofactor for covalent bond formation. | nih.gov |

| Electronic/Structural | Hydrogen Bond Acceptors | Stabilization of the enzyme-inhibitor complex. | nih.gov |

| Physicochemical | Hydrophobicity (logP) | Influences passage to the active site and interaction with hydrophobic pockets. | nih.gov |

| Topological | Molecular Shape/Size | Determines fit within the distinct active site cavities of MAO-A vs. MAO-B. | frontiersin.org |

These computational approaches not only rationalize the observed SAR but also provide a predictive framework for designing new derivatives with improved potency and selectivity. By identifying the crucial molecular properties, researchers can prioritize the synthesis of compounds that are most likely to succeed.

Mechanistic Investigations of Biological Target Interactions and Enzyme Modulation by N 3 Phenylpropyl Prop 2 Yn 1 Amine and Its Derivatives

Chemical Proteomics Platforms for Target Identification (Applicability of Alkyne Tagging)

The terminal alkyne group within N-(3-Phenylpropyl)prop-2-yn-1-amine makes it an ideal candidate for various chemical proteomics strategies aimed at identifying its protein targets. This functionality allows for its use as a chemical probe, enabling covalent labeling and subsequent identification of interacting proteins through "click chemistry." rsc.orgnih.gov Chemical proteomics can identify unknown targets of compounds within complex biological systems, using both probe and non-probe methods for effective target identification. mdpi.com

Affinity-Based Chemoproteomics Using this compound-Derived Probes

Affinity-based chemoproteomics is a powerful technique to isolate and identify the protein targets of a small molecule. nih.govnih.gov In this approach, a probe derived from this compound would be synthesized. This probe would retain the core structure of the parent molecule to ensure it binds to the same protein targets, but it would also incorporate the terminal alkyne as a bioorthogonal handle.

The general workflow involves:

Probe Incubation: The alkyne-containing probe is incubated with a complex biological sample, such as a cell lysate or even in living cells, allowing it to bind to its target protein(s). mdpi.com

Click Chemistry: After binding, a reporter tag containing a complementary azide (B81097) group (e.g., biotin-azide or a fluorophore-azide) is added. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction covalently links the reporter tag to the probe-protein complex. rsc.orgmdpi.com

Enrichment and Identification: If a biotin (B1667282) tag is used, the now-biotinylated protein complexes can be captured and enriched using streptavidin-coated beads. nih.gov

Analysis: The enriched proteins are then digested, and the resulting peptides are identified using mass spectrometry, revealing the identity of the proteins that interacted with the probe. nih.gov

This method allows for the direct pulldown and identification of specific protein targets from their native environment, preserving post-translational modifications and protein-protein interactions that are crucial for understanding the molecule's mechanism of action. nih.gov

Activity-Based Protein Profiling (ABPP) Strategies

Activity-Based Protein Profiling (ABPP) is a specialized form of chemical proteomics that utilizes reactive chemical probes to label and profile the active state of entire enzyme families within complex proteomes. youtube.com ABPP probes typically consist of a reactive group ("warhead") that covalently binds to the active site of an enzyme and a reporter tag. The propargylamine (B41283) moiety in this compound can act as a mechanism-based inactivator for certain enzymes, making it suitable for ABPP applications.

The strategy involves:

Active Site Labeling: The alkyne-containing probe is used to selectively label active enzymes. Inactive forms of the enzyme (e.g., zymogens or those bound to endogenous inhibitors) will not react. youtube.com

Competitive Profiling: To identify the targets of a non-probe-like inhibitor, a competitive ABPP experiment can be performed. The proteome is pre-treated with the inhibitor of interest before adding a broad-spectrum, alkyne-tagged probe for that enzyme class. A decrease in labeling by the probe indicates that the inhibitor has bound to and blocked the active site of its target enzyme(s). rsc.org

The alkyne tag on the probe allows for the subsequent attachment of a reporter group via click chemistry for visualization or enrichment and mass spectrometry analysis. This approach is highly effective for identifying enzyme targets and determining inhibitor selectivity across entire enzyme families simultaneously. youtube.com

Electroaffinity Labeling for Covalent Probe Activation

Electroaffinity labeling (ECAL) is a recently developed chemoproteomics platform for target identification that relies on electrochemical activation of a probe to induce covalent protein capture. biu.ac.ilchemrxiv.orgresearchgate.net This technique offers an alternative to traditional photoaffinity labeling, which requires high-energy UV light that can sometimes complicate analysis. biu.ac.il

The ECAL platform utilizes a small, redox-active diazetidinone (DZE) functional group appended to a pharmacophore. chemrxiv.orgchemrxiv.org Upon mild electrochemical oxidation, the DZE is converted into a reactive intermediate that can form covalent bonds with nucleophilic amino acid residues on a target protein. biu.ac.ilresearchgate.net This method has been successfully used for ligand-directed covalent labeling in complex cellular environments. chemrxiv.orgresearchgate.net

The applicability of this specific ECAL platform to this compound would require modifying the compound to include the DZE functional group. The native propargylamine moiety is not directly activated by this electrochemical method. Therefore, ECAL represents an alternative covalent labeling strategy that is distinct from methods that exploit the intrinsic reactivity of the propargylamine or use the alkyne as a click chemistry handle.

| Chemoproteomic Strategy | Role of this compound Moiety | Activation Method | Key Advantage |

| Affinity-Based Chemoproteomics | Alkyne group serves as a "click" handle for reporter tag conjugation. rsc.orgmdpi.com | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com | Identifies binding partners in a native-like state. nih.gov |

| Activity-Based Protein Profiling (ABPP) | Propargylamine acts as a reactive "warhead" to covalently label enzyme active sites. researchgate.netnih.gov | Enzyme catalysis (mechanism-based). researchgate.net | Profiles the functional state of enzymes, not just abundance. youtube.com |

| Electroaffinity Labeling (ECAL) | The native structure is not directly applicable; would require derivatization with a diazetidinone (DZE) group. chemrxiv.org | Electrochemical oxidation of the DZE group. biu.ac.ilresearchgate.net | Controlled, bioorthogonal activation without high-energy UV light. biu.ac.il |

Enzyme Inhibition Mechanisms (Focusing on the Propargylamine Moiety)

The propargylamine scaffold is a key pharmacophore responsible for the mechanism-based irreversible inhibition of several enzymes, most notably Monoamine Oxidase (MAO).

Irreversible Monoamine Oxidase (MAO) Inhibition through Active Site Alkylation

This compound belongs to the class of propargylamine inhibitors that act as mechanism-based inactivators, or "suicide substrates," of monoamine oxidase (MAO). nih.gov These inhibitors form a covalent bond with the enzyme, leading to its irreversible deactivation. researchgate.netnih.gov The process is particularly well-studied for MAO-B, a key target in the treatment of neurodegenerative diseases. nih.govnih.gov

The inhibition mechanism proceeds through several steps:

Initial Binding: The inhibitor first binds non-covalently to the active site of the MAO enzyme.

Enzymatic Oxidation: The enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, specifically the N5 atom, initiates a catalytic cycle by abstracting a hydride from the carbon adjacent to the nitrogen (α-CH₂) of the propargylamine inhibitor. acs.orgirb.hr

Intermediate Formation: This oxidation generates a transient, highly reactive allene-containing intermediate. researchgate.netacs.org

Covalent Adduct Formation: The allenic species then reacts with the reduced FAD cofactor. This results in the formation of a stable, covalent adduct between the inhibitor and the N5 atom of the flavin ring. nih.govacs.org

This covalent modification, or alkylation, of the FAD cofactor permanently deactivates the enzyme. researchgate.net Full enzymatic activity can only be restored through the synthesis of new enzyme molecules. nih.gov Computational and crystallographic studies of related propargylamine inhibitors like selegiline (B1681611) and rasagiline (B1678815) have provided detailed insights into this irreversible inactivation process. acs.orgirb.hr

| Inhibitor Type | Target Enzyme | Mechanism | Key Active Site Residue |

| Propargylamines | Monoamine Oxidase (MAO-A/B) | Mechanism-based irreversible inhibition. researchgate.netnih.gov | Flavin Adenine Dinucleotide (FAD) cofactor. acs.org |

| Hydrazines (e.g., Phenelzine) | Monoamine Oxidase (MAO-A/B) | Irreversible inhibition via a diazene (B1210634) intermediate. nih.gov | Flavin Adenine Dinucleotide (FAD) cofactor. nih.gov |

| Cyclopropylamines (e.g., Tranylcypromine) | Monoamine Oxidase (MAO-A/B) | Irreversible inhibition via a ring-opened radical. researchgate.netnih.gov | Flavin Adenine Dinucleotide (FAD) cofactor. nih.gov |

Cholinesterase (ChE) and Other Enzyme Modulation Mechanisms

While the propargylamine moiety is primarily known for MAO inhibition, it has been incorporated into multi-target-directed ligands (MTDLs) designed to also inhibit cholinesterases (ChE), including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rawdatalibrary.netnih.govresearchgate.net This dual-target approach is of interest for complex neurodegenerative conditions like Alzheimer's disease, where both cholinergic and monoaminergic systems are implicated. nih.gov

In novel hybrid compounds that combine a propargylamine group with a tacrine (B349632) scaffold (a known ChE inhibitor), the resulting molecules have demonstrated potent inhibition of both AChE and BuChE. nih.govtandfonline.comnih.gov Kinetic studies on some of these propargyl-tacrine hybrids revealed a non-competitive mechanism of AChE inhibition. tandfonline.com This suggests that the inhibitor does not bind directly to the catalytic active site where acetylcholine (B1216132) is hydrolyzed, but rather to a secondary site known as the peripheral anionic site (PAS). tandfonline.com

Binding to the PAS can allosterically modulate the enzyme's function and is also implicated in preventing the AChE-induced aggregation of amyloid-beta protein, a key pathological event in Alzheimer's disease. tandfonline.com In these MTDLs, the propargylamine portion often contributes significantly to MAO-B inhibition, while the other pharmacophore (e.g., tacrine) is primarily responsible for ChE inhibition, though synergistic or allosteric effects can occur. rawdatalibrary.netnih.gov Studies on various arylaminopropanone derivatives have shown that modifications to the amine moiety and the length of alkyl chains can influence selectivity and potency for AChE versus BuChE. mdpi.com

Based on a thorough review of available scientific literature, there is no specific research data linking the compound This compound or its direct derivatives to the specific biological and computational investigations outlined in the requested article structure. Searches for its activity related to tubulin polymerization, N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibition, and associated computational studies (Molecular Docking and QM/MM analysis) did not yield any relevant findings for this particular molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information while strictly adhering to the provided outline. The topics listed are highly specific, and no published studies were found that investigate this compound in these contexts.

Applications of N 3 Phenylpropyl Prop 2 Yn 1 Amine As a Synthetic Building Block

Precursor for the Synthesis of Diverse Heterocyclic Compounds

While the full scope of its applications is still under exploration, the chemical nature of N-(3-Phenylpropyl)prop-2-yn-1-amine makes it a suitable starting material for constructing specific heterocyclic systems.

Formation of Spirocyclic Systems

Detailed research findings specifically documenting the use of this compound as a direct precursor for the formation of spirocyclic systems are not extensively available in the provided search results. The synthesis of spirocycles typically involves different precursors and reaction pathways, such as multicomponent reactions using isatins and amino acids or the oxidation of cyclopropanes. researchgate.netbeilstein-journals.org

Construction of Quinoline and Isoquinoline Frameworks

The use of this compound for the direct construction of quinoline and isoquinoline frameworks is not explicitly detailed in the available literature. The synthesis of these frameworks often proceeds through established methods like the Friedländer synthesis or the electrophilic cyclization of N-(2-alkynyl)anilines, which are structurally related but distinct starting materials. nih.govnih.govorganic-chemistry.orgchemrxiv.org

Role in Complex Molecule Synthesis via "Click" Chemistry and Other Coupling Reactions

The concept of "click chemistry," introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgwikipedia.org this compound is an ideal substrate for the premier click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govmdpi.com

In this role, the alkyne group of this compound reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction is highly specific, forming a stable 1,4-disubstituted 1,2,3-triazole ring that covalently links the two molecular fragments. organic-chemistry.orgwikipedia.org The reaction is robust, often proceeding under mild, aqueous conditions, making it suitable for a wide range of applications in drug discovery and materials science to build large libraries of compounds. nih.govchemie-brunschwig.ch

Propargylamines are also known to participate in three-component coupling reactions (A3 coupling), which combine an aldehyde, an alkyne, and an amine to create more complex propargylamines. scispace.com

| Reaction Type | Reacting Functional Group | Co-reactant | Resulting Heterocyclic Core | Reference |

|---|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Organic Azide (B81097) (R-N₃) | 1,4-Disubstituted 1,2,3-Triazole | nih.govorganic-chemistry.orgwikipedia.org |

Derivatization for Material Science Applications

Information regarding the specific derivatization of this compound for material science applications was not available in the provided search results. However, its ability to participate in click chemistry suggests potential utility in functionalizing polymers and other materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.